molecular formula C16H25NO2 B6340440 tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate CAS No. 1221342-22-8

tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate

Cat. No. B6340440
CAS RN: 1221342-22-8
M. Wt: 263.37 g/mol
InChI Key: KPIIVEYPTCQGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate” is a chemical compound with the empirical formula C15H23NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(CCNC@@HC1=CC=CC=C1)OC(C)(C)C . The InChI key for this compound is KWVMYMIPSINHKF-LBPRGKRZSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The molecular weight of this compound is 249.35 .

Scientific Research Applications

Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a tool to study the structure and function of proteins, and as a building block for the synthesis of peptides, peptidomimetics, and peptidomimetics. It is also used in the synthesis of peptide-based drugs, such as peptide hormones and peptide-based drugs for the treatment of various diseases.

Mechanism of Action

Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate acts as a substrate for the enzyme peptidyl transferase, which catalyzes the transfer of a peptide from one molecule to another. This process is essential for the synthesis of peptides and peptidomimetics. This compound also acts as an activator of the enzyme, which increases the rate of peptide synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be a potent inhibitor of proteases, which are enzymes that break down proteins. It has also been shown to inhibit the activity of enzymes involved in the degradation of proteins, such as proteasomes. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively small molecule, which makes it easier to manipulate and synthesize. Additionally, it is relatively stable and has a low toxicity, making it safe for use in laboratory experiments. A limitation of this compound is that it is not as efficient as other reagents for the synthesis of peptides and peptidomimetics.

Future Directions

There are a number of potential future directions for the use of tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate in scientific research. One potential direction is the use of this compound as a tool to study the structure and function of proteins. Additionally, this compound could be used to study the effects of peptide-based drugs on disease states. It could also be used to study the effects of peptide-based drugs on the immune system. Finally, this compound could be used to study the effects of peptide-based drugs on the metabolism of cells.

Synthesis Methods

Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is synthesized through the use of a reaction between tert-butyl alcohol and an amino acid derivative, such as phenylalanine. The reaction is performed in an inert atmosphere with a catalyst and a base. The reaction is typically conducted at temperatures ranging from 0-100°C, with the optimum temperature being around 50°C. The reaction is typically complete within a few hours.

properties

IUPAC Name

tert-butyl 2-methyl-3-(1-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12(15(18)19-16(3,4)5)11-17-13(2)14-9-7-6-8-10-14/h6-10,12-13,17H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIIVEYPTCQGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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